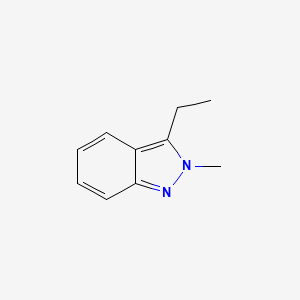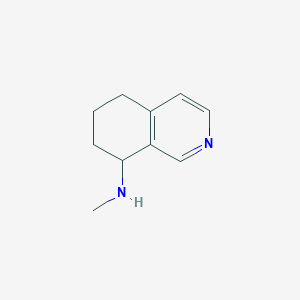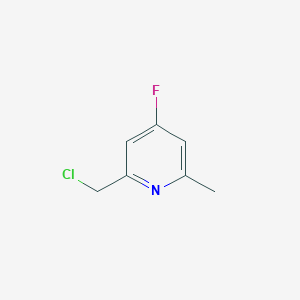
2-(Chloromethyl)-4-fluoro-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-fluoro-6-methylpyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a chloromethyl group at the second position, a fluorine atom at the fourth position, and a methyl group at the sixth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-fluoro-6-methylpyridine typically involves the chloromethylation of 4-fluoro-6-methylpyridine. One common method is the reaction of 4-fluoro-6-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative chloromethylating agents and catalysts may be explored to improve efficiency and reduce environmental impact.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alcohols, which can replace the chlorine atom to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group, while reduction of the fluorine atom is less common due to its strong bond strength.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Methyl-substituted pyridines.
科学研究应用
2-(Chloromethyl)-4-fluoro-6-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used to study the effects of fluorinated and chlorinated pyridine derivatives on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-fluoro-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the chloromethyl group can facilitate covalent bonding with target molecules.
相似化合物的比较
2-(Chloromethyl)-4-methylpyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-(Chloromethyl)-6-fluoropyridine: Lacks the methyl group, which can affect the compound’s steric properties and reactivity.
4-Fluoro-6-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 2-(Chloromethyl)-4-fluoro-6-methylpyridine is unique due to the combination of the chloromethyl, fluorine, and methyl substituents on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C7H7ClFN |
|---|---|
分子量 |
159.59 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-fluoro-6-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3 |
InChI 键 |
LUESDQILSAFVHC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11921913.png)
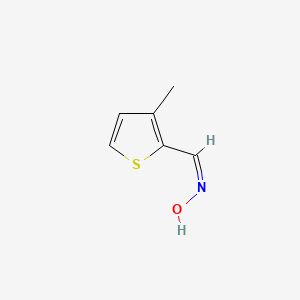
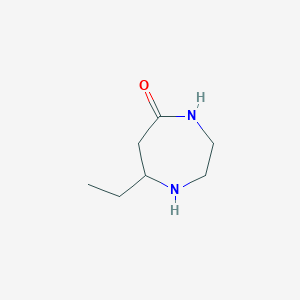
![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)

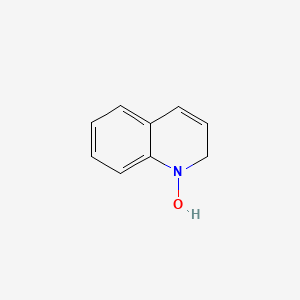

![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)
![1-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11921980.png)


